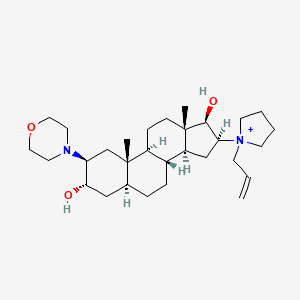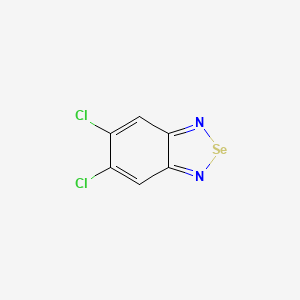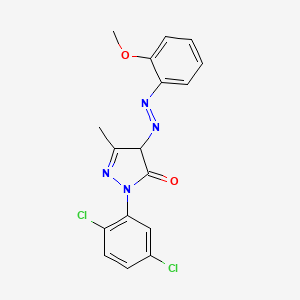
(1,1'-Bicyclohexyl)-4-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Bicyclohexyl)-4-ylbenzene is an organic compound that consists of a benzene ring attached to a bicyclohexyl group. This compound is known for its unique structure, which combines the aromatic properties of benzene with the stability and flexibility of the bicyclohexyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bicyclohexyl)-4-ylbenzene typically involves the catalytic hydrogenation of diphenyl compounds. One common method is the reduction of diphenyl using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions usually involve temperatures ranging from 80°C to 220°C and pressures between 1 to 10 MPa .
Industrial Production Methods
In industrial settings, (1,1’-Bicyclohexyl)-4-ylbenzene can be produced through a continuous flow process where the reactants are passed over a fixed bed of catalyst. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Bicyclohexyl)-4-ylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
(1,1’-Bicyclohexyl)-4-ylbenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1,1’-Bicyclohexyl)-4-ylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bicyclohexyl group provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclohexyl: Similar structure but lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Cyclohexylbenzene: Contains a single cyclohexyl group attached to a benzene ring, offering different reactivity and stability compared to (1,1’-Bicyclohexyl)-4-ylbenzene.
Uniqueness
(1,1’-Bicyclohexyl)-4-ylbenzene is unique due to its combination of aromatic and aliphatic characteristics, providing a balance of stability, flexibility, and reactivity. This makes it a valuable compound in various applications, from organic synthesis to industrial processes .
Eigenschaften
CAS-Nummer |
21484-11-7 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
InChI-Schlüssel |
MRGBGAHKAGKZID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)








![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)

